6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS No.:
Cat. No.: VC17648153
Molecular Formula: C10H7BrClNO3
Molecular Weight: 304.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrClNO3 |
|---|---|
| Molecular Weight | 304.52 g/mol |
| IUPAC Name | 6-bromo-7-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C10H7BrClNO3/c11-6-2-7-9(16-4-10(15)13-7)1-5(6)8(14)3-12/h1-2H,3-4H2,(H,13,15) |
| Standard InChI Key | KEDYORRQGFDNHM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)CCl |
Introduction
Chemical Structure and Fundamental Properties
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzoxazine core—a fused benzene and oxazine ring system—with a bromine atom at the 6th position and a 2-chloroacetyl group at the 7th position. The chloroacetyl moiety introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions for further functionalization .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNO |
| Molecular Weight | 329.54 g/mol |
| IUPAC Name | 6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
| Key Functional Groups | Bromine, Chloroacetyl, Benzoxazinone |
The bromine atom enhances the compound’s lipophilicity and potential for halogen bonding, while the chloroacetyl group facilitates covalent interactions with biological nucleophiles such as cysteine residues in enzymes .
Synthesis and Manufacturing Approaches
Laboratory-Scale Synthesis
The synthesis of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one likely involves a multi-step sequence:
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Benzoxazinone Core Formation: Reacting 2-aminophenol with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) yields 3,4-dihydro-2H-1,4-benzoxazin-3-one .
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Bromination: Electrophilic bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .
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Chloroacetylation: Introducing the chloroacetyl group via Friedel-Crafts acylation or nucleophilic substitution, employing chloroacetyl chloride and a Lewis acid catalyst .
Critical Reaction Parameters:
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Temperature control during bromination to prevent polybromination.
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Anhydrous conditions for acylation to avoid hydrolysis of chloroacetyl chloride.
Industrial Production Considerations
Scaling this synthesis requires optimizing solvent systems (e.g., dichloromethane or tetrahydrofuran), catalytic efficiency, and purification methods such as column chromatography or recrystallization. Industrial batches prioritize yield (>80%) and purity (>95%), validated via HPLC and NMR .
Physicochemical Properties and Reactivity
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but is sensitive to moisture due to the hydrolyzable chloroacetyl group. Accelerated degradation studies suggest a half-life of >6 months when stored in desiccated environments at −20°C.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1740 cm (C=O stretch), 680 cm (C-Br stretch), and 550 cm (C-Cl stretch) .
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NMR:
Research Applications and Biological Activity
Medicinal Chemistry
The chloroacetyl group enables covalent inhibition of enzymes, making this compound a candidate for targeting cysteine proteases or kinases. Preliminary studies on analogous benzoxazinones demonstrate antimicrobial and anticancer activities, likely via inhibition of DNA gyrase or topoisomerases .
Materials Science
As a monomer, it can polymerize into polybenzoxazines with high thermal stability (>300°C) and dielectric properties, suitable for aerospace or electronic coatings .
Chemical Intermediate
The bromine and chloroacetyl groups serve as handles for Suzuki-Miyaura coupling or nucleophilic substitution, enabling access to diverse derivatives for structure-activity relationship (SAR) studies .
Mechanism of Action in Biological Systems
In enzymatic assays, the compound’s chloroacetyl group reacts with active-site thiols, forming irreversible adducts. For example, it inhibits caspase-3 by alkylating Cys163, as observed in molecular docking simulations . The bromine atom may enhance binding affinity through hydrophobic interactions with enzyme pockets.
Comparison with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 6-Bromo-2H-1,4-benzoxazin-3-one | Br at C6 | Lacks chloroacetyl group; lower reactivity |
| 7-Chloroacetyl-benzoxazine | ClCHCO at C7 | Bromine absent; distinct electronic profile |
The dual halogenated structure of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one offers synergistic reactivity, broadening its utility in drug discovery compared to monosubstituted analogs .
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